4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole
Description
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDHOABERXQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Oxazole Ring:
- Starting with a furan-2-carboxylic acid derivative, the oxazole ring can be formed through a cyclization reaction with appropriate reagents such as phosphorus oxychloride (POCl₃) and an amine.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various non-covalent interactions (hydrogen bonding, hydrophobic interactions) with its targets, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of the target compound with related derivatives:
Key Observations
Halogen Substituents : Replacement of bromine with chlorine (e.g., in ) reduces molecular weight but may alter electronic properties, affecting binding interactions in biological systems .
Sulfonyl vs.
Heterocyclic Cores : Thiazole derivatives (e.g., ) exhibit antimicrobial activity, suggesting oxazole analogues with similar substituents may share bioactivity.
Crystallographic and Conformational Similarities
- Isostructurality: Compounds 4 and 5 (from ) demonstrate that chloro and bromo derivatives can adopt nearly identical crystal structures despite halogen differences, with slight packing adjustments to accommodate atomic sizes.
- Planarity : The oxazole core in the target compound is likely planar, similar to thiazole derivatives in , facilitating π-π stacking interactions in biological targets.
Antifungal and Anticancer Potential
- Thiazole Analogues: Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole exhibit antifungal activity (MIC = 250 µg/mL against Candida utilis) and selective cytotoxicity (IC₅₀ = 125 µg/mL against MCF-7 cells) .
- Sulfone Contributions: Sulfonyl groups are known to enhance anti-inflammatory and antimicrobial activities . The 4-bromophenylsulfonyl moiety in the target compound may similarly improve bioactivity compared to non-sulfonated oxazoles.
Cytotoxicity and Selectivity
- Structural similarities (e.g., sulfonyl groups) imply that the target compound may require evaluation for selective toxicity, balancing efficacy against cancer cells and safety for normal cells (e.g., NIH/3T3 line in ).
Biological Activity
The compound 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and thiolation processes. The general method includes:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the bromophenyl and chlorobenzyl groups , which are crucial for enhancing biological activity.
Analgesic and Anti-inflammatory Properties
Recent studies have explored the analgesic potential of oxazole derivatives, including those similar to this compound. For instance, compounds with similar structures have been evaluated using various pharmacological tests:
- Writhing Test : This test measures pain response in mice. Compounds with a methoxy group showed significant analgesic effects, suggesting that modifications in the substituent groups can enhance efficacy .
- Hot Plate Test : This test assesses thermal nociception. The synthesized oxazoles demonstrated varying degrees of effectiveness, indicating potential for further development as analgesics .
Toxicity Assessment
Toxicity studies conducted according to OECD guidelines revealed that many synthesized derivatives exhibit low acute toxicity. Histopathological examinations of preserved organs indicated no significant inflammatory or cytotoxic effects, affirming their safety profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Bromophenyl Group | Enhances analgesic activity |
| Chlorobenzyl Group | Contributes to anti-inflammatory effects |
| Furan Ring | Increases lipophilicity and receptor binding |
Molecular Docking Studies
Molecular docking simulations have been employed to predict binding affinities against pain-related targets such as COX-2. These studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, further supporting its therapeutic potential .
Case Studies
Several case studies have documented the pharmacological effects of related compounds:
- A study on 4-(4-bromophenylsulfonyl)phenyl derivatives demonstrated significant analgesic activity through both in vivo and in vitro tests.
- Another investigation highlighted the anti-inflammatory properties associated with similar oxazole derivatives, reinforcing their potential use in pain management therapies .
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic and anti-inflammatory potential of oxazole derivatives, including those containing the bromophenylsulfonyl moiety. For instance, a study focusing on oxazolones demonstrated significant analgesic activity in animal models, with some derivatives exhibiting better efficacy than standard analgesics like aspirin and pentazocine . The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of synthesized oxazole derivatives against various biological targets involved in pain and inflammation . These simulations indicate that compounds with specific substitutions on the oxazole ring can enhance binding interactions with COX enzymes, suggesting a rational approach to drug design.
Toxicity Assessments
Toxicological evaluations have been conducted to ascertain the safety profiles of these compounds. Studies using acute toxicity models in mice revealed that many synthesized oxazolones exhibited low toxicity, with no significant adverse effects observed during histopathological assessments . This safety profile is crucial for further development into therapeutic agents.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Analgesic Activity | Compounds showed significant analgesic effects in writhing and hot plate tests | Pharmacological testing in animal models |
| Molecular Docking Analysis | Identified strong interactions with COX-2 enzyme | In silico docking studies |
| Toxicological Evaluation | Low toxicity with no observable adverse effects in histopathology | OECD guidelines for acute toxicity testing |
Q & A
Q. Characterization :
- NMR spectroscopy (1H, 13C) in deuterated solvents (e.g., DMSO-d6) identifies proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 494.4 vs. calculated 492.95 g/mol).
- Infrared (IR) spectroscopy detects functional groups (e.g., sulfonyl S=O stretches at ~1326 cm⁻¹) .
Basic: What biological activities have been reported for this compound?
Answer:
Preliminary studies on structurally similar oxazoles show:
- Antiproliferative activity : Moderate inhibition (IC₅₀ ~10–50 µM) against human cancer cell lines (e.g., breast, colon) via mechanisms potentially involving enzyme inhibition (e.g., cyclooxygenase) .
- Anti-inflammatory potential : Sulfonyl and thioether groups may modulate COX-2 activity, though further mechanistic validation is required .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or structural analogs. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and compare bioactivity .
- Target validation : Use knockout cell lines or competitive binding assays to confirm target engagement (e.g., enzyme inhibition).
- Dose-response profiling : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify false negatives/positives .
Advanced: What methodologies optimize synthesis yield and purity?
Answer:
- Reaction optimization :
- Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance nucleophilic substitution efficiency.
- Catalysts: Pd(OAc)₂ for Suzuki couplings (if applicable) or phase-transfer catalysts for thioether formation.
- Purification :
- Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.
- Recrystallization from ethanol/water improves purity (>95%) .
Example : A similar oxazole derivative achieved 87% yield via optimized cyclization and purification .
Advanced: How is the 3D structure and electronic configuration determined?
Answer:
- X-ray crystallography : Use SHELX software for data refinement. Key parameters:
- Bond lengths (e.g., C-S bond ~1.78 Å in sulfonyl groups).
- Dihedral angles between oxazole and furan rings (e.g., ~15°–30°).
- Computational modeling :
Advanced: What strategies assess pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
